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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CK156, a potent and highly selective
inhibitor of Death-Associated Protein Kinase (DAPK)-related Apoptosis-inducing Kinase 1
(DRAK1), also known as Serine/Threonine Kinase 17A (STK17A). This document details its
chemical structure, physicochemical properties, biological activity, and the experimental
protocols used for its characterization.

Chemical Structure and Properties

CK156 is a synthetic, macrocyclic small molecule inhibitor belonging to the pyrazolo[1,5-
a]pyrimidine class of compounds. Its development was guided by the structure of previous
kinase inhibitors, leading to a highly potent and selective molecule.[1][2]

Chemical Structure:
The chemical structure of CK156 is defined by the following identifiers:
e SMILES:CC(C)(C)NC(=0)C1=CC2=C(C=C1)N3N=C(OCCOCCNC3=N2)C1=CC=CN=C1

e InChl Key:YCFFONJEHNSECY-UHFFFAOYSA-N
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A 2D representation of the chemical structure is provided below.
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Caption: 2D chemical structure of CK156.

Physicochemical and Biological Properties

A summary of the key quantitative data for CK156 is presented in the table below for easy
reference and comparison.
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Property Value Reference
Molecular Formula C21H25Ns03 [3114]
Molecular Weight 395.45 g/mol [3114]
Physical Form White to beige powder [3]
Solubility Soluble in DMSO (2 mg/mL) [3]
Storage Temperature 2-8°C [3]
DRAK1 (STK17A) Binding

Affinity (Kd) 21 nM (ITC) [1][2][5][6]
DRAK1 Cellular ICso 182 nM (NanoBRET assay) [51[7118]
CK2al ICso 34 uM (NanoBRET assay) [71[81[9]
CK202 ICso 39 uM (NanoBRET assay) [71[81I9]

Biological Activity and Signaling Pathways

CK156 is a highly selective inhibitor of DRAK1, a member of the DAPK family of
serine/threonine kinases.[7][8][9] DRAK1 is implicated in several cellular processes, including
apoptosis, and has been identified as a potential therapeutic target in oncology and
inflammatory diseases.[1][2][7] The crystal structure of the STK17A (DRAK1) kinase domain in
complex with CK156 has been solved (PDB ID: 7QUF), revealing that CK156 acts as a type |
inhibitor, binding to the ATP-binding site of the kinase.[1][2][6]

DRAK1-Mediated Signaling Pathways

DRAK1 is involved in multiple signaling pathways that regulate cellular functions such as
apoptosis, cell survival, and inflammation. CK156, by inhibiting DRAK1, can modulate these
pathways.

DRAKT1 is known to promote apoptosis.[10][11] Overexpression of DRAK1 can induce
apoptotic morphological changes.[11] This process can involve the activation of the JNK
signaling pathway and subsequent cleavage of caspase-3.[10]
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Caption: CK156 inhibits DRAK1-mediated apoptosis signaling.

DRAK1 can act as a negative regulator of the NF-kB signaling pathway by targeting TRAF6 for
degradation.[12][13] This interaction prevents the autoubiquitination of TRAF6 and subsequent
activation of downstream inflammatory signaling.[13]
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Caption: CK156 can modulate the DRAK1-regulated NF-kB pathway.

In certain cancer types, cytoplasmic DRAK1 has been shown to inhibit the tumor-suppressive
activity of TGF-1 by binding to Smad3 and preventing its complex formation with Smad4.[14]
[15]
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Caption: CK156's effect on the DRAK1-TGF-[3 signaling interaction.

Experimental Protocols
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The characterization of CK156 involves several key experimental procedures to determine its

binding affinity, inhibitory activity, and selectivity. Below are generalized protocols for the
primary assays used.

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor
like CK156.
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Caption: A generalized experimental workflow for CK156 characterization.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (Kd) of CK156 to the DRAK1 kinase
domain by quantifying the heat released or absorbed during the binding event.[16]
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Methodology:
e Sample Preparation:

o Prepare a solution of the purified DRAK1 kinase domain (typically 10-50 puM) in a suitable
buffer (e.g., PBS or HEPES-based buffer).

o Prepare a solution of CK156 (typically 100-500 uM) in the identical buffer to minimize
heats of dilution.

o Degas both solutions to prevent air bubbles.

e |ITC Experiment:
o Load the DRAKZ1 solution into the sample cell of the ITC instrument.
o Load the CK156 solution into the injection syringe.

o Perform a series of injections of the CK156 solution into the sample cell while monitoring
the heat change.

o Data Analysis:
o Integrate the heat flow peaks for each injection.
o Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (AH).[17]

Radiometric Kinase Assay

This assay measures the enzymatic activity of DRAK1 and the inhibitory effect of CK156 by
quantifying the transfer of a radiolabeled phosphate from [y-32P]ATP to a substrate.[9][18][19]

Methodology:

e Reaction Setup:
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o Prepare a reaction mixture containing the purified DRAK1 enzyme, a suitable substrate
(e.g., a peptide substrate), and varying concentrations of CK156 (or DMSO for control).

o Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-32P]ATP.

o Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

e Reaction Quenching and Separation:
o Stop the reaction by adding a quenching solution (e.g., EDTA or acid).

o Spot the reaction mixture onto a phosphocellulose membrane or filter paper, which binds
the phosphorylated substrate.

o Wash the membrane extensively to remove unincorporated [y-32P]ATP.
o Detection and Analysis:

o Quantify the amount of radiolabeled phosphate transferred to the substrate using a
scintillation counter or phosphorimager.

o Calculate the percentage of kinase inhibition at each CK156 concentration relative to the
control.

o Determine the ICso value by fitting the dose-response data to a suitable sigmoidal curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method
used to quantify the binding of CK156 to DRAK1 within a cellular environment.[3][5][20]

Methodology:
e Cell Preparation:

o Co-transfect cells (e.g., HEK293) with two plasmids: one encoding DRAK1 fused to a
NanoLuc® luciferase (the energy donor) and another encoding a tracer-binding protein
fused to HaloTag® (the energy acceptor).
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o Culture the transfected cells to allow for protein expression.

o Assay Procedure:

o Treat the cells with a specific fluorescent ligand (tracer) that binds to the HaloTag® protein.

o Add varying concentrations of the test compound (CK156). CK156 will compete with the
tracer for binding to the DRAK1-NanoLuc® fusion protein.

o Add the NanoLuc® substrate to initiate the bioluminescent reaction.

o Data Acquisition and Analysis:

[¢]

Measure the luminescence emission at two wavelengths: one for the NanoLuc® donor
and one for the HaloTag® acceptor.

o Calculate the BRET ratio (acceptor emission / donor emission).

o Adecrease in the BRET ratio with increasing concentrations of CK156 indicates
displacement of the tracer and binding of the inhibitor to its target.

o Determine the cellular ICso value by plotting the BRET ratio against the CK156
concentration and fitting the data to a dose-response curve.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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